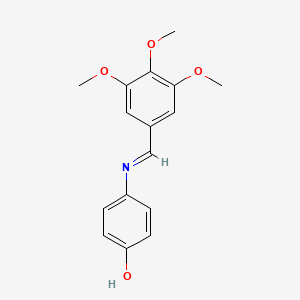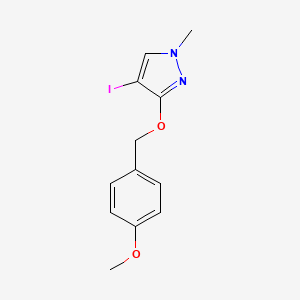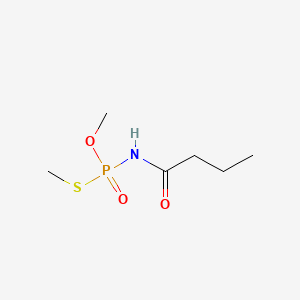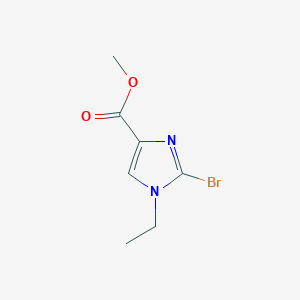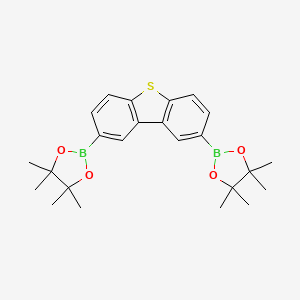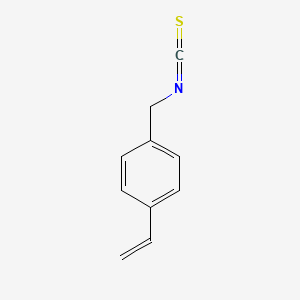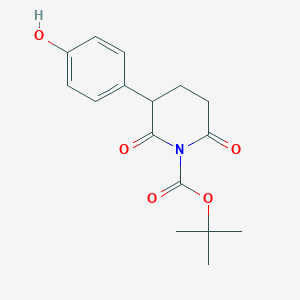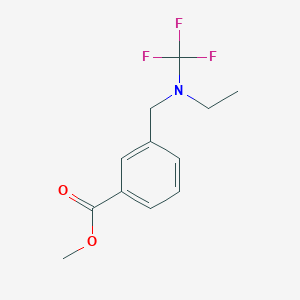
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an ethyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst to form Methyl 3-(trifluoromethyl)benzoate . This intermediate can then be further reacted with ethylamine and formaldehyde under controlled conditions to introduce the ethyl(trifluoromethyl)amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity . The ethyl(trifluoromethyl)amino group may interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the ethyl(trifluoromethyl)amino group.
Ethyl 4-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the ethyl(trifluoromethyl)amino group and the benzoate ester, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
methyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-5-4-6-10(7-9)11(17)18-2/h4-7H,3,8H2,1-2H3 |
InChIキー |
NFZRXMJBXNDHDZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


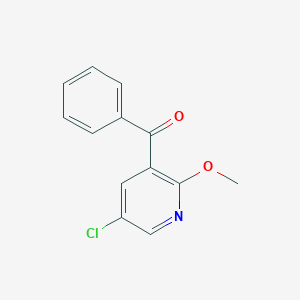
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)
